Cas no 2229296-93-7 (3-amino-2-3-chloro-4-(trifluoromethyl)phenyl-2-methylpropan-1-ol)

3-Amino-2-[3-chloro-4-(trifluoromethyl)phenyl]-2-methylpropan-1-ol is a chiral amino alcohol derivative featuring a trifluoromethyl and chloro-substituted aromatic ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of both amino and hydroxyl functional groups enables its use as a versatile building block for further derivatization, while the electron-withdrawing trifluoromethyl and chloro substituents enhance its reactivity in selective transformations. The stereochemistry of the molecule may also be leveraged for asymmetric synthesis applications. Its structural features make it suitable for developing biologically active compounds, including potential enzyme inhibitors or receptor modulators.
3-amino-2-3-chloro-4-(trifluoromethyl)phenyl-2-methylpropan-1-ol structure
2229296-93-7 structure
商品名:3-amino-2-3-chloro-4-(trifluoromethyl)phenyl-2-methylpropan-1-ol
CAS番号:2229296-93-7
MF:C11H13ClF3NO
メガワット:267.675232648849
CID:6031150
PubChem ID:165964333

3-amino-2-3-chloro-4-(trifluoromethyl)phenyl-2-methylpropan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-2-3-chloro-4-(trifluoromethyl)phenyl-2-methylpropan-1-ol
    • 3-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]-2-methylpropan-1-ol
    • 2229296-93-7
    • EN300-1941090
    • インチ: 1S/C11H13ClF3NO/c1-10(5-16,6-17)7-2-3-8(9(12)4-7)11(13,14)15/h2-4,17H,5-6,16H2,1H3
    • InChIKey: JCFOFWQIQZWSON-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C(F)(F)F)C=CC(=C1)C(C)(CO)CN

計算された属性

  • せいみつぶんしりょう: 267.0637762g/mol
  • どういたいしつりょう: 267.0637762g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 46.2Ų

3-amino-2-3-chloro-4-(trifluoromethyl)phenyl-2-methylpropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1941090-0.5g
3-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]-2-methylpropan-1-ol
2229296-93-7
0.5g
$1207.0 2023-09-17
Enamine
EN300-1941090-2.5g
3-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]-2-methylpropan-1-ol
2229296-93-7
2.5g
$2464.0 2023-09-17
Enamine
EN300-1941090-0.25g
3-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]-2-methylpropan-1-ol
2229296-93-7
0.25g
$1156.0 2023-09-17
Enamine
EN300-1941090-1.0g
3-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]-2-methylpropan-1-ol
2229296-93-7
1g
$1256.0 2023-05-23
Enamine
EN300-1941090-5.0g
3-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]-2-methylpropan-1-ol
2229296-93-7
5g
$3645.0 2023-05-23
Enamine
EN300-1941090-1g
3-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]-2-methylpropan-1-ol
2229296-93-7
1g
$1256.0 2023-09-17
Enamine
EN300-1941090-5g
3-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]-2-methylpropan-1-ol
2229296-93-7
5g
$3645.0 2023-09-17
Enamine
EN300-1941090-0.05g
3-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]-2-methylpropan-1-ol
2229296-93-7
0.05g
$1056.0 2023-09-17
Enamine
EN300-1941090-10.0g
3-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]-2-methylpropan-1-ol
2229296-93-7
10g
$5405.0 2023-05-23
Enamine
EN300-1941090-0.1g
3-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]-2-methylpropan-1-ol
2229296-93-7
0.1g
$1106.0 2023-09-17

3-amino-2-3-chloro-4-(trifluoromethyl)phenyl-2-methylpropan-1-ol 関連文献

3-amino-2-3-chloro-4-(trifluoromethyl)phenyl-2-methylpropan-1-olに関する追加情報

Comprehensive Overview of 3-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]-2-methylpropan-1-ol (CAS No. 2229296-93-7)

The compound 3-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]-2-methylpropan-1-ol (CAS No. 2229296-93-7) is a structurally unique organic molecule with significant potential in pharmaceutical and agrochemical research. Its molecular framework combines a trifluoromethyl group, a chloro substituent, and an amino functional group, making it a versatile intermediate for drug discovery and material science applications. Researchers are increasingly interested in this compound due to its potential role in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding.

In recent years, the demand for fluorinated compounds like 3-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]-2-methylpropan-1-ol has surged, driven by their enhanced metabolic stability and bioavailability. The trifluoromethyl group, in particular, is a hotspot in medicinal chemistry, as it often improves lipophilicity and binding affinity. This aligns with current trends in precision medicine and targeted therapy, where researchers seek compounds with optimized pharmacokinetic profiles. The presence of both chloro and amino groups further expands its utility in structure-activity relationship (SAR) studies.

From a synthetic perspective, CAS No. 2229296-93-7 presents intriguing challenges and opportunities. Chemists are exploring novel green chemistry approaches to its synthesis, minimizing waste and energy consumption. This resonates with the growing emphasis on sustainable chemistry and environmentally friendly processes. The compound's potential applications in crop protection and pharmaceutical intermediates are also under investigation, addressing global concerns about food security and healthcare innovation.

The unique properties of 3-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]-2-methylpropan-1-ol have sparked interest in its computational modeling and molecular docking studies. Advanced AI-driven drug discovery platforms are leveraging such compounds to predict interactions with biological targets, accelerating the identification of lead candidates. This aligns with the broader adoption of machine learning in chemical research, a topic frequently searched by professionals in the field.

In summary, CAS No. 2229296-93-7 represents a compelling case study in modern chemical innovation. Its multifaceted structure and potential applications make it a valuable subject for researchers exploring fluorinated building blocks, drug design, and agrochemical development. As the scientific community continues to prioritize efficient synthesis and targeted bioactivity, this compound is poised to play a pivotal role in advancing both theoretical and applied chemistry.

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